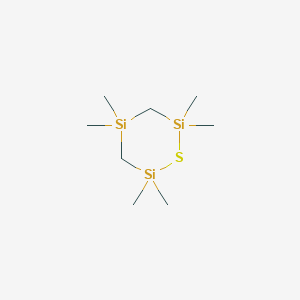![molecular formula C15H17N3O4 B14360220 Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate CAS No. 90460-18-7](/img/structure/B14360220.png)
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is a chemical compound with a complex structure that includes a pyrazole ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by esterification with dimethyl butanedioate. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Known for its use in treating multiple sclerosis.
Dimethyl 2,3-dihydroxybutanedioate: Used in organic synthesis.
Uniqueness
Dimethyl 2-[1-(2-aminophenyl)-1H-pyrazol-3-yl]butanedioate is unique due to its specific structure, which combines a pyrazole ring with an aminophenyl group
Properties
CAS No. |
90460-18-7 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
dimethyl 2-[1-(2-aminophenyl)pyrazol-3-yl]butanedioate |
InChI |
InChI=1S/C15H17N3O4/c1-21-14(19)9-10(15(20)22-2)12-7-8-18(17-12)13-6-4-3-5-11(13)16/h3-8,10H,9,16H2,1-2H3 |
InChI Key |
VMWMJWIOSUFKEP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=NN(C=C1)C2=CC=CC=C2N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


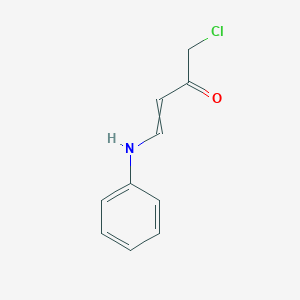
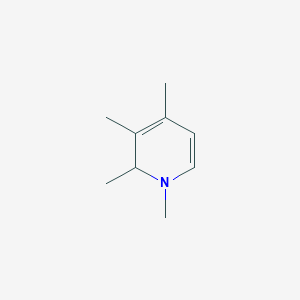
![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
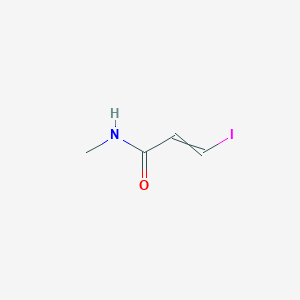
![1-[2-Methyl-6-(octadecylcarbamoylamino)phenyl]-3-octadecylurea](/img/structure/B14360169.png)
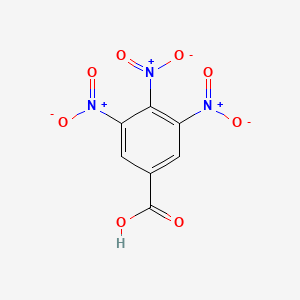
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
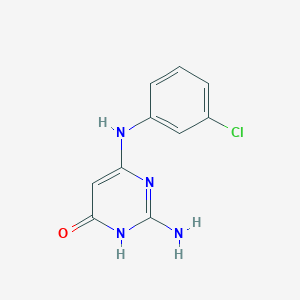

![Butanedioic acid, 2,3-bis[(3,4-dimethoxyphenyl)methyl]-](/img/structure/B14360192.png)
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
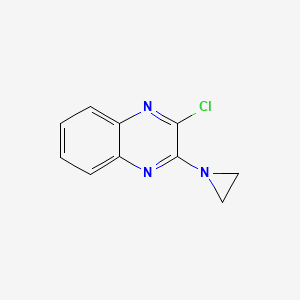
![2-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14360204.png)
